2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide
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Overview
Description
The compound “2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature .Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Study: Synthesized derivatives of 2-(substituted phenoxy) acetamide, including compounds similar to 2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide, have been assessed for potential anticancer, anti-inflammatory, and analgesic properties. One compound, in particular, showed promise in all three areas, suggesting potential for development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Intermediate in Antimalarial Drug Synthesis
- Study: N-(2-Hydroxyphenyl)acetamide, related to the compound , has been identified as an intermediate in the synthesis of antimalarial drugs. The study explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its relevance in drug synthesis processes (Magadum & Yadav, 2018).
Inhibitors of Lipid Peroxidation
- Study: Phenolic derivatives, including acetaminophen and related compounds, have been studied for their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. These properties suggest potential antioxidant activities and implications in cellular protection mechanisms (Dinis, Madeira, & Almeida, 1994).
Optical Properties and Indicators
- Study: Orcinolic derivatives structurally similar to 2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide have been synthesized and studied for their crystal structure, optical properties, and potential use as OH− indicators. This suggests applications in analytical chemistry and sensor development (Wannalerse et al., 2022).
Photocatalytic Degradation Studies
- Study: Acetaminophen, a compound related to 2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide, has been investigated for its photocatalytic degradation. This research is relevant for environmental applications, such as water treatment and pollution control (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Safety and Hazards
Future Directions
Given the lack of information about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a foundation for understanding its potential applications and risks .
properties
IUPAC Name |
2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(2)11-12-23-18-5-4-6-19(13-18)24-14-20(22)21-17-9-7-16(3)8-10-17/h4-10,13,15H,11-12,14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGDEEWDKHHXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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